

Confirming ECE Inhibition in Cell Lysates with SM19712: A Comparative Guide

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Compound of Interest		
Compound Name:	SM19712 free acid	
Cat. No.:	B10774043	Get Quote

For researchers in drug development and related scientific fields, accurately assessing the potency and specificity of enzyme inhibitors is paramount. This guide provides a comparative overview of SM19712, a potent Endothelin-Converting Enzyme (ECE) inhibitor, and details the methodologies for confirming its inhibitory activity in cell lysates. By offering a direct comparison with other known ECE inhibitors and providing clear experimental protocols, this document serves as a valuable resource for scientists investigating the endothelin pathway.

Performance Comparison of ECE Inhibitors

The inhibitory potency of a compound is a critical parameter for its characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[1] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 values for SM19712 and other commonly used ECE inhibitors.



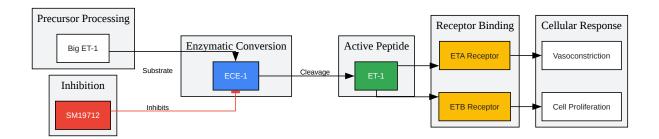
Compound	Target Enzyme	IC50 Value	Selectivity
SM19712	ECE-1	Potent (in vivo)	Data not available
Phosphoramidon	ECE-1	~1 μM - 3.5 μM	Also inhibits Neprilysin (NEP) and Angiotensin- Converting Enzyme (ACE)
CGS 35066	ECE-1	22 nM	>100-fold selective over NEP

Note: While a specific in vitro IC50 value for SM19712 against ECE-1 is not readily available in the reviewed literature, in vivo studies have demonstrated its high potency, showing greater efficacy than phosphoramidon in a rat model of ischemic acute renal failure.[2]

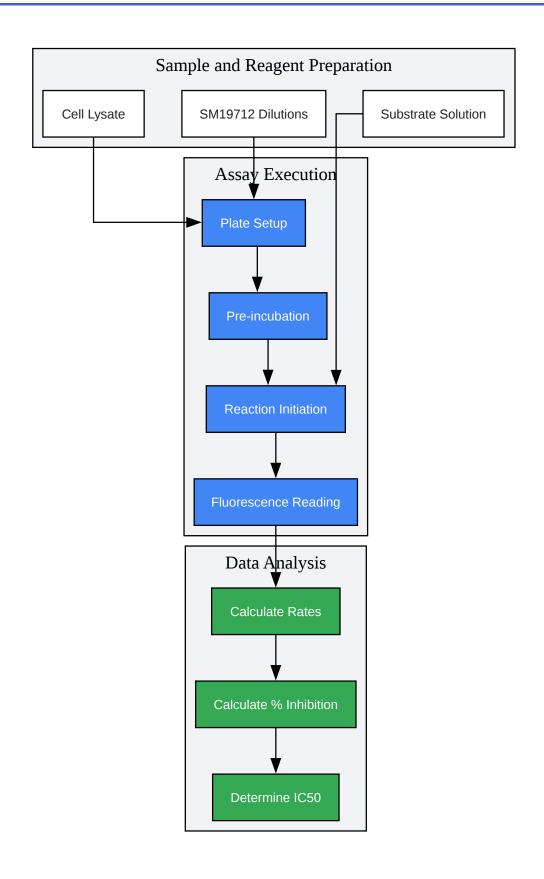
Endothelin-Converting Enzyme (ECE) Signaling Pathway

Endothelin-converting enzyme is a key metalloprotease in the endothelin signaling cascade. It is responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (Big ET-1), to produce the biologically active and potent vasoconstrictor, endothelin-1 (ET-1). ET-1 then binds to endothelin receptors (ETA and ETB) on various cell types, triggering a range of physiological responses, including vasoconstriction, cell proliferation, and inflammation. The inhibition of ECE-1 is therefore a critical target for therapeutic intervention in diseases associated with elevated ET-1 levels, such as hypertension and cardiovascular disease.









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References

- 1. IC50 Wikipedia [en.wikipedia.org]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats PubMed [pubmed.ncbi.nlm.nih.gov]
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